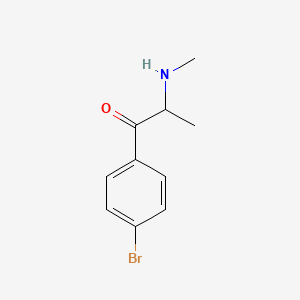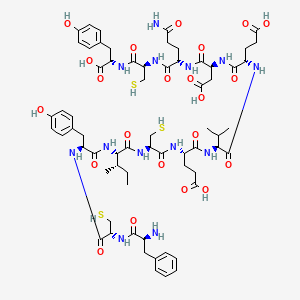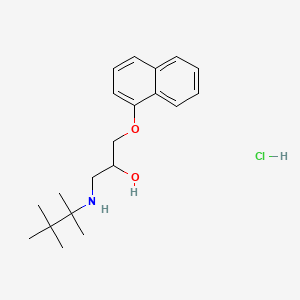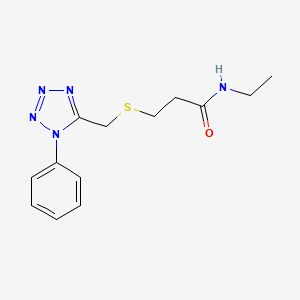
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracenedione core structure, which is substituted with amino and dimethylaminomethylphenyl groups. It is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate typically involves multiple steps. One common method includes the initial formation of the anthracenedione core, followed by the introduction of amino groups through nucleophilic substitution reactions. The dimethylaminomethylphenyl group is then attached using a Friedel-Crafts alkylation reaction. The final step involves the acetylation of the compound to form the monoacetate derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts, such as Lewis acids, to facilitate the Friedel-Crafts alkylation and acetylation steps. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the anthracenedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1-amino-: A simpler derivative with only an amino group attached to the anthracenedione core.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Contains both amino and hydroxy groups, offering different reactivity and applications.
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Substituted with bromo and methyl groups, providing unique chemical properties.
Uniqueness
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate is unique due to its combination of amino and dimethylaminomethylphenyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific color properties and biological activities.
Propriétés
Numéro CAS |
83968-83-6 |
|---|---|
Formule moléculaire |
C23H21N3O2.C2H4O2 C25H25N3O4 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
acetic acid;1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
PXGXWZHUDOZTOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


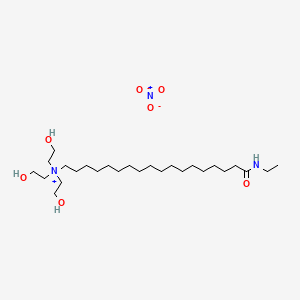


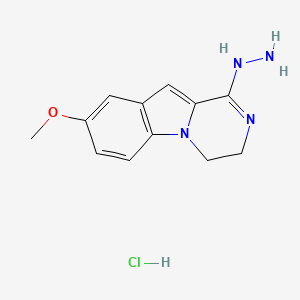
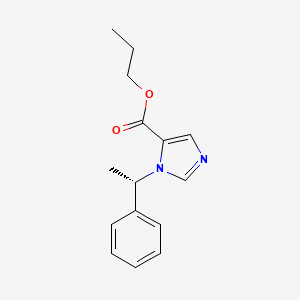
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
